tert-Butyl (1-(hydroxymethyl)cyclohexyl)carbamate

Descripción general

Descripción

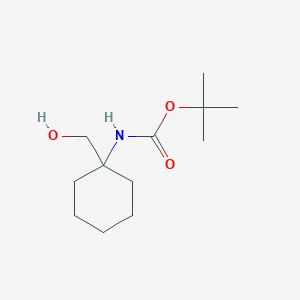

tert-Butyl (1-(hydroxymethyl)cyclohexyl)carbamate is an organic compound with the molecular formula C12H23NO3. It is commonly used as a protective group for amines in organic synthesis, allowing selective reactions to occur without interference from the amine functionality .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (1-(hydroxymethyl)cyclohexyl)carbamate typically involves the reaction of cyclohexylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time .

Análisis De Reacciones Químicas

Types of Reactions

tert-Butyl (1-(hydroxymethyl)cyclohexyl)carbamate undergoes various types of chemical reactions, including:

Reduction: The carbamate group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions with halides or other electrophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halides, electrophiles, and bases such as sodium hydride.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Amines.

Substitution: Various substituted cyclohexyl derivatives.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

This compound serves as a crucial intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. Its structural features allow it to participate in reactions that yield bioactive molecules.

Key Insights:

- Mechanism of Action : The carbamate group can hydrolyze to release an active amine derivative, which may inhibit specific enzymes or modulate receptor functions, making it valuable in developing therapeutic agents for conditions like cancer and neurodegenerative diseases .

- Neuroprotective Effects : Compounds similar to tert-butyl (1-(hydroxymethyl)cyclohexyl)carbamate have shown promise in inhibiting cholinesterase enzymes, which are crucial for neurotransmitter regulation .

Agrochemical Formulations

In agrochemistry, this compound is explored as a precursor for insecticides and herbicides. Its derivatives have demonstrated effectiveness against various pests, indicating potential bioactivity relevant to agricultural applications.

Application Highlights:

- Stability and Absorption : Enhances the effectiveness of pesticides by improving their stability and absorption in plants .

- Neurotoxic Effects : Research indicates that compounds in this class can interact with neurotransmitter receptors in insects, leading to neurotoxic effects.

Polymer Chemistry

The incorporation of this compound into polymer matrices enhances mechanical properties and thermal stability, making it valuable for producing durable materials.

Benefits:

- Material Properties : Improves the performance characteristics of polymers used in various applications, from packaging to construction materials .

Biochemical Research

In biochemical studies, this compound is utilized to investigate enzyme inhibition and receptor binding, aiding in understanding biological processes and drug interactions.

Research Applications:

- Enzyme-Catalyzed Reactions : It serves as a building block for studying enzyme-catalyzed reactions involving carbamates, contributing to the broader field of medicinal chemistry .

Case Studies and Research Findings

The following table summarizes key studies focusing on the applications of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anticancer Activity | Demonstrated cytotoxic effects on hypopharyngeal tumor cells. |

| Study 2 | Neuroprotective Effects | Identified potential for cholinesterase inhibition related to Alzheimer’s treatment. |

| Mechanism Exploration | Enzyme Inhibition | Discussed hydrolysis leading to active amine derivatives affecting enzyme activity. |

Mecanismo De Acción

The mechanism of action of tert-Butyl (1-(hydroxymethyl)cyclohexyl)carbamate involves its role as a protective group for amines. By forming a stable carbamate linkage, it prevents the amine from participating in unwanted side reactions. This allows for selective functionalization of other parts of the molecule. The carbamate group can be removed under acidic or basic conditions to regenerate the free amine.

Comparación Con Compuestos Similares

Similar Compounds

Uniqueness

tert-Butyl (1-(hydroxymethyl)cyclohexyl)carbamate is unique due to its specific structural features, including the hydroxymethyl group and the cyclohexyl ring. These features provide distinct reactivity and stability compared to other similar compounds, making it particularly useful in selective organic synthesis.

Actividad Biológica

tert-Butyl (1-(hydroxymethyl)cyclohexyl)carbamate is an organic compound with the molecular formula C₁₂H₂₃NO₃, characterized by its potential applications in agriculture and pharmacology. This compound is primarily noted for its biological activity related to insecticidal properties and possible neuroactive effects. Understanding its mechanism of action and biological implications is critical for both environmental safety and therapeutic applications.

- Molecular Weight : Approximately 229.32 g/mol

- Appearance : Solid, typically white to light yellow

- Melting Point : 81.0 to 85.0 °C

- Boiling Point : Approximately 294.5 °C

The biological activity of this compound is linked to its ability to interact with biological targets through hydrolysis, releasing active amine derivatives that can modulate enzyme activity or receptor function. This interaction can lead to various biological effects, particularly in pest species where it may act as a neurotoxin by influencing neurotransmitter systems.

Biological Activity Overview

-

Insecticidal Properties :

- The compound serves as a precursor for insecticides, demonstrating effectiveness against various pests.

- Its derivatives have shown significant bioactivity in agricultural contexts, impacting pest management strategies.

-

Neuroactive Effects :

- Studies indicate that carbamates like this compound can affect neurotransmitter systems in insects, which may have implications for mammalian systems as well.

- The potential neurotoxic effects warrant further investigation into its safety and environmental impact.

-

Therapeutic Potential :

- While primarily studied for its insecticidal properties, there is emerging interest in its possible roles in modulating biological pathways related to inflammation and neuroprotection.

- Research into similar compounds suggests that modifications to the carbamate structure could yield therapeutically relevant agents.

Case Study 1: Insecticidal Efficacy

A study evaluated the insecticidal effectiveness of various carbamate derivatives, including this compound, against common agricultural pests. The results indicated a significant reduction in pest populations with minimal adverse effects on non-target species, highlighting its potential as a safer alternative in pest management.

Case Study 2: Neurotransmitter Interaction

Research involving the interaction of this compound with neurotransmitter receptors demonstrated that the compound could induce neurotoxic effects in model insect species. This study emphasized the need for further exploration into the compound's effects on mammalian systems and potential therapeutic applications.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is presented below:

| Compound Name | Molecular Structure | Biological Activity | Applications |

|---|---|---|---|

| This compound | Structure | Insecticide precursor; neuroactive | Agriculture; potential therapeutics |

| Carbamate A | Structure | Insecticide; moderate neuroactivity | Pest control |

| Carbamate B | Structure | Neuroprotective; low insecticidal effect | Therapeutics |

Propiedades

IUPAC Name |

tert-butyl N-[1-(hydroxymethyl)cyclohexyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO3/c1-11(2,3)16-10(15)13-12(9-14)7-5-4-6-8-12/h14H,4-9H2,1-3H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVQRDYUYIXDJSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CCCCC1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30363877 | |

| Record name | tert-Butyl [1-(hydroxymethyl)cyclohexyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30363877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

187610-67-9 | |

| Record name | tert-Butyl [1-(hydroxymethyl)cyclohexyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30363877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.